molecular formula C9H12N2O B1510290 1-(6-Methoxypyridin-3-yl)cyclopropanamine CAS No. 1060806-98-5

1-(6-Methoxypyridin-3-yl)cyclopropanamine

Cat. No. B1510290
CAS RN: 1060806-98-5
M. Wt: 164.2 g/mol
InChI Key: NLCVUPUPJBMTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methoxypyridin-3-yl)cyclopropanamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a cyclopropane derivative that can be synthesized using various methods. In

Scientific Research Applications

Antagonistic Properties for Osteoporosis Treatment

A study by Hutchinson et al. (2003) identified a compound closely related to 1-(6-Methoxypyridin-3-yl)cyclopropanamine as a potent antagonist of the alpha(v)beta(3) receptor, showcasing its application in the prevention and treatment of osteoporosis. This compound demonstrated significant efficacy in vivo models of bone turnover, underscoring its potential for clinical development in treating bone-related disorders (Hutchinson et al., 2003).

Synthesis of Neurotransmitter Analogues

Faler and Joullié (2007) explored the use of a Ti(IV)-mediated cyclopropanation reaction to synthesize constrained analogues of neurotransmitters, including substances related to this compound. These synthesized compounds are known to inhibit monoamine oxidase and mimic hallucinogens, indicating their potential use in neurological research and as therapeutic agents (Faler & Joullié, 2007).

Chiral Intermediate for Synthesis

Parker et al. (2012) described the synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine, a chiral intermediate for the synthesis of a corticotropin-releasing factor-1 (CRF-1) receptor antagonist, through a chemo-enzymatic route. This highlights the compound's role in synthesizing therapeutics targeting stress-related disorders (Parker et al., 2012).

Antimicrobial and Cytotoxic Activities

Xiao et al. (2014) discovered metabolites, including a compound structurally related to this compound, from the endophytic fungus Botryosphaeria dothidea, showing antimicrobial, antioxidant, and cytotoxic activities. This suggests its potential in developing new antimicrobial and anticancer agents (Xiao et al., 2014).

Synthesis of Lycopodium Alkaloids

Bisai and Sarpong (2010) utilized a methoxypyridine as a masked pyridone in the synthesis of the Lycopodium alkaloid lycoposerramine R. This process demonstrates the utility of this compound derivatives in the synthesis of complex natural products, offering potential in the development of novel pharmaceuticals (Bisai & Sarpong, 2010).

properties

IUPAC Name

1-(6-methoxypyridin-3-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-3-2-7(6-11-8)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCVUPUPJBMTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743140
Record name 1-(6-Methoxypyridin-3-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060806-98-5
Record name 1-(6-Methoxy-3-pyridinyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxypyridin-3-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methoxypyridin-3-yl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
1-(6-Methoxypyridin-3-yl)cyclopropanamine
Reactant of Route 3
Reactant of Route 3
1-(6-Methoxypyridin-3-yl)cyclopropanamine
Reactant of Route 4
Reactant of Route 4
1-(6-Methoxypyridin-3-yl)cyclopropanamine
Reactant of Route 5
Reactant of Route 5
1-(6-Methoxypyridin-3-yl)cyclopropanamine
Reactant of Route 6
Reactant of Route 6
1-(6-Methoxypyridin-3-yl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.